molecular formula C16H17N3O4S B2370337 ethyl 4-(2-anilino-2-oxoethyl)sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate CAS No. 946209-45-6

ethyl 4-(2-anilino-2-oxoethyl)sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate

Cat. No.: B2370337
CAS No.: 946209-45-6
M. Wt: 347.39
InChI Key: OIMBJZGGYRRENW-UHFFFAOYSA-N
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Description

Ethyl 4-(2-anilino-2-oxoethyl)sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate is a pyrimidine derivative characterized by a 1H-pyrimidine core substituted with:

  • An ethyl carboxylate group at position 3.
  • A methyl group at position 4.
  • A sulfanyl (-S-) linker at position 4, connected to a 2-anilino-2-oxoethyl moiety.

This compound belongs to the dihydropyrimidinone (DHPM) family, which is known for diverse pharmacological activities, including antimicrobial, anticancer, and antihypertensive properties .

Properties

IUPAC Name

ethyl 4-(2-anilino-2-oxoethyl)sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4S/c1-3-23-15(21)13-10(2)17-16(22)19-14(13)24-9-12(20)18-11-7-5-4-6-8-11/h4-8H,3,9H2,1-2H3,(H,18,20)(H,17,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIMBJZGGYRRENW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)N=C1SCC(=O)NC2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-(2-anilino-2-oxoethyl)sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Pyrimidine ring : A six-membered ring containing nitrogen atoms that contribute to its pharmacological properties.
  • Anilino group : This moiety is known for enhancing biological activity through various mechanisms.
  • Sulfanyl and carboxylate groups : These functional groups are crucial for the compound's reactivity and interactions with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Anticancer Activity : Studies indicate that derivatives of pyrimidine compounds can induce apoptosis in cancer cells. For instance, similar compounds have been shown to increase intracellular calcium levels and activate caspase pathways, leading to apoptosis in human leukemia cells .
  • Antimicrobial Properties : Compounds with similar structures have demonstrated antimicrobial activity against various pathogens, suggesting potential applications in treating infections .
  • Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties, which could be beneficial in treating conditions characterized by excessive inflammation .

Case Studies

  • Apoptosis Induction in Cancer Cells :
    • A study on a related compound (ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate) reported significant apoptosis induction in HL-60 leukemia cells. The compound increased caspase-3 activity and altered the expression of pro-apoptotic and anti-apoptotic proteins (Bax and Bcl-2) in a concentration-dependent manner .
    • Table 1 summarizes the apoptotic effects observed at varying concentrations.
    Concentration (µM)% Apoptotic CellsCaspase-3 Activity (fold increase)
    00.21
    51.66
    2575.443
    5080.0140
  • Antimicrobial Activity :
    • Research has indicated that furoquinolone derivatives exhibit broad-spectrum antimicrobial activity. The structural similarities suggest that ethyl 4-(2-anilino-2-oxoethyl)sulfanyl compounds may possess similar properties, warranting further investigation into their efficacy against specific bacterial strains .

Scientific Research Applications

Research has shown that this compound exhibits several biological activities, making it valuable in drug development and therapeutic applications:

  • Antimicrobial Activity :
    • Compounds similar to ethyl 4-(2-anilino-2-oxoethyl)sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate have demonstrated significant antimicrobial properties. For instance, studies indicate effectiveness against pathogens like Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) reported around 256 µg/mL for related compounds .
  • Cytotoxicity :
    • The compound shows promising results against various cancer cell lines. Research indicates selective cytotoxicity towards human cancer cells while sparing normal cells, suggesting potential for targeted cancer therapies .
  • Enzyme Inhibition :
    • The compound may inhibit enzymes involved in critical metabolic pathways, such as acetylcholinesterase, which is relevant in neurodegenerative diseases .

Therapeutic Applications

Given its biological activities, this compound has potential applications in:

  • Cancer Treatment : The selective cytotoxicity against cancer cells positions this compound as a candidate for further development in anticancer therapies.
  • Antimicrobial Agents : Its effectiveness against bacterial pathogens suggests that it could serve as a basis for new antimicrobial drugs.

Comparison with Similar Compounds

Structural Analog 1: 2-(Ethylsulfanyl)ethyl 4-(4-isopropylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate ()

  • Molecular Formula : C₂₀H₂₈N₂O₃S
  • Key Features: Tetrahydropyrimidine ring: Partially saturated, increasing conformational flexibility compared to the unsaturated 1H-pyrimidine core of the main compound. 2-(ethylsulfanyl)ethyl ester: A simple thioether group lacking hydrogen-bonding donors, which may limit target-binding specificity compared to the anilino-oxoethyl group in the main compound.

Pharmacological Implications : The isopropylphenyl group may enhance membrane permeability, favoring CNS or intracellular targets, while the absence of hydrogen-bonding motifs could reduce affinity for polar binding pockets .

Structural Analog 2: Ethyl 4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate ()

  • Molecular Formula : C₁₉H₂₁ClN₄O₃
  • Key Features :
    • Pyrazole substituent : The 5-chloro-3-methyl-1-phenyl group introduces halogen bonding (via Cl) and π-π stacking (via phenyl), enhancing interactions with aromatic residues in enzyme active sites.
    • Tetrahydropyrimidine ring : Similar to Analog 1, this partial saturation may increase metabolic stability compared to the unsaturated 1H-pyrimidine core.

Pharmacological Implications: The chloro substituent could improve binding affinity to targets like kinase enzymes, where halogen bonds are critical . However, the lack of a sulfanyl-anilino group may reduce solubility in polar solvents.

Comparative Analysis Table

Property Main Compound Analog 1 () Analog 2 ()
Core Structure 1H-pyrimidine (unsaturated) 1,2,3,4-Tetrahydropyrimidine (partially saturated) 1,2,3,4-Tetrahydropyrimidine (partially saturated)
Position 4 Substituent 2-Anilino-2-oxoethyl sulfanyl (H-bond donor/acceptor, aromatic) 4-isopropylphenyl (hydrophobic, steric bulk) 5-chloro-3-methyl-1-phenyl-pyrazole (halogen bonding)
Aqueous Solubility Likely moderate (amide and ester groups enhance polarity) Lower (hydrophobic isopropylphenyl dominates) Moderate (chloro and pyrazole balance polarity)
Key Pharmacological Traits Potential for targeted binding via H-bonding and aromatic interactions Enhanced membrane permeability Halogen bonding improves enzyme inhibition

Preparation Methods

General Synthetic Strategies

Retrosynthetic Analysis

The synthesis of ethyl 4-(2-anilino-2-oxoethyl)sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate can be approached through several retrosynthetic pathways, with the key disconnections being:

  • Formation of the sulfanyl linkage between the pyrimidine core and the anilino-oxoethyl group
  • Construction of the appropriately substituted pyrimidine scaffold
  • Introduction of the ethyl carboxylate functionality

Key Building Blocks

The preparation typically involves the following key intermediates:

  • 6-methyl-2-oxo-1H-pyrimidine-5-carboxylate derivatives
  • Thio-functionalized pyrimidines
  • Anilino-acetate derivatives

Specific Preparation Methods

Synthesis of the Pyrimidine Core

The pyrimidine core can be synthesized through cyclization reactions. Based on analogous compounds, the primary approach involves the preparation of ethyl 6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate as an intermediate.

A modified Biginelli reaction offers an efficient route to this intermediate:

  • A mixture of ethyl acetoacetate, urea, and an appropriate aldehyde is combined in the presence of an acid catalyst.
  • The reaction proceeds via a condensation mechanism to form the dihydropyrimidine core.
  • Oxidation of the resulting dihydropyrimidine provides the required pyrimidine system.

This approach has been optimized using green chemistry principles, achieving yields of 80-96% with shortened reaction times (3-30 minutes) under milder conditions.

Thiolation at the 4-Position

Optimization Strategies

Green Chemistry Approaches

Recent advances in the synthesis of pyrimidine derivatives have focused on environmentally friendly methodologies:

Approach Key Features Yield Range Reaction Time Reference
Conventional heating Standard solvents, reflux conditions 60-75% 6-8 hours
Microwave irradiation Focused heating, reduced solvent 80-96% 3-30 minutes
Mechanochemistry Mortar-pestle method, solvent-free 75-85% 15-45 minutes
Green solvents Water/ethanol mixtures 80-90% 30-60 minutes

Catalytic Systems

Various catalytic systems have been explored for the efficient synthesis of pyrimidine derivatives:

  • Lewis acid catalysts (e.g., InCl₃, FeCl₃) have been shown to effectively promote cyclization reactions.
  • Organocatalysts like 4,4'-trimethylenedipiperidine offer advantages including low toxicity, non-flammability, and thermal stability.
  • Solid-supported catalysts provide easier workup procedures and potential for recycling.

Characterization and Analysis

Spectroscopic Identification

The title compound can be characterized using various spectroscopic techniques:

NMR Spectroscopy

¹H NMR spectroscopy would show characteristic signals:

  • Methyl group at position 6 (approximately δ 2.2-2.5 ppm)
  • Ethyl ester signals (triplet at δ 1.2-1.4 ppm and quartet at δ 4.0-4.4 ppm)
  • Sulfanylmethylene protons (δ 3.5-4.0 ppm)
  • Aromatic protons from the aniline moiety (δ 6.5-7.5 ppm)
  • NH signals (δ 8.5-10.5 ppm)

¹³C NMR would confirm the carbon framework, with carbonyl carbons appearing in the range of δ 160-175 ppm.

Infrared Spectroscopy

IR spectra would display characteristic absorption bands:

  • N-H stretching (3200-3400 cm⁻¹)
  • C=O stretching of ester and amide groups (1650-1730 cm⁻¹)
  • C=N stretching of the pyrimidine (1580-1620 cm⁻¹)
  • C-S stretching (700-800 cm⁻¹)
Mass Spectrometry

Mass spectral analysis would confirm the molecular weight and fragmentation pattern, with the molecular ion peak corresponding to the formula C₁₆H₁₇N₃O₄S.

Crystal Structure Analysis

X-ray crystallography would provide definitive structural information, including:

  • Bond distances and angles
  • Torsion angles between aromatic rings
  • Hydrogen bonding patterns in the crystal lattice
  • Molecular packing arrangements

Based on similar compounds, the dihedral angle between the pyrimidine and the aniline phenyl ring would likely be in the range of 3-15°, and crystal packing would exhibit intermolecular C-H···O hydrogen bonds.

Reaction Mechanisms

Sulfanyl Group Formation

The key step in the synthesis involves the introduction of the sulfanyl group, which typically proceeds through a nucleophilic substitution mechanism:

  • Deprotonation of the thiol group using a base generates the nucleophilic thiolate anion.
  • The thiolate anion attacks the electrophilic carbon of the α-bromoester in an SN2 fashion.
  • The bromide leaves, forming the thioether linkage.
  • The ester group can then be converted to the anilide through amidation with aniline.

Cyclization Mechanism

The formation of the pyrimidine core typically involves:

  • Initial condensation of urea with the aldehyde to form an imine intermediate.
  • Nucleophilic attack by the enolate of ethyl acetoacetate on the imine.
  • Intramolecular cyclization through nucleophilic attack of the nitrogen on the carbonyl.
  • Dehydration to form the pyrimidine ring system.

Industrial Production Considerations

Scalability Factors

For industrial-scale production, several factors must be considered:

  • Cost-effective starting materials and reagents
  • Process safety (avoiding highly reactive or toxic materials)
  • Environmental impact (waste generation and disposal)
  • Reaction efficiency (yield, time, energy consumption)

Optimization Parameters

Parameter Conventional Method Optimized Method Improvement Factor
Reaction time 6-8 hours 30-60 minutes 6-16x faster
Solvent usage 10-15 mL/g 2-5 mL/g 3-7.5x reduction
Energy consumption High (reflux) Low (microwave) 4-8x reduction
Catalyst loading 10-15 mol% 5-10 mol% 1.5-3x reduction
Purification steps 3-4 steps 1-2 steps 2-4x simpler

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for producing ethyl 4-(2-anilino-2-oxoethyl)sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate, and how can reaction yields be optimized?

  • Answer: Synthesis involves multi-step protocols, including condensation of thiourea derivatives with β-ketoesters and subsequent functionalization. Key optimizations include solvent selection (e.g., dimethyl sulfoxide for enhanced solubility ), temperature control (40–60°C to prevent intermediate degradation ), and catalyst systems (e.g., thiomorpholine derivatives for improved cyclization ). Studies on analogous compounds demonstrate yields of 72–96% via recrystallization and inert atmosphere conditions to minimize oxidation .

Q. Which analytical techniques are critical for confirming structural integrity and purity?

  • Answer: A combination of spectroscopic and chromatographic methods is essential:

  • 1H NMR to verify substituent patterns and hydrogen environments .
  • High-Resolution Mass Spectrometry (HRMS) for molecular ion confirmation .
  • X-ray crystallography to resolve stereochemical ambiguities and solid-state packing .
  • HPLC with UV detection (λ = 254 nm) for purity assessment (>95%) .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental NMR data and computational predictions?

  • Answer: Discrepancies often arise from tautomerism or solvent effects. Methodological approaches include:

  • Variable-temperature NMR (25–60°C) to identify dynamic equilibria in solution .
  • Comparative crystallography to correlate solid-state structures with spectral data .
  • DFT calculations (B3LYP/6-31G* level) to model tautomeric forms and predict chemical shifts . This approach resolved δH variations of ±0.3 ppm in related pyrimidinones .

Q. What experimental designs are recommended to assess stability under varying conditions (pH, temperature)?

  • Answer: Use a split-plot design with controlled variables:

  • Main plots: Temperature gradients (25–80°C) .
  • Subplots: pH ranges (3–9) adjusted with buffer systems .
  • Analysis: Monitor degradation via HPLC at intervals (0, 24, 48 hrs). For example, analogs showed <5% decomposition at 40°C/pH 7 after 48 hrs .

Q. How can structural modifications enhance biological activity while maintaining core functionality?

  • Answer: Rational design strategies include:

  • Bioisosteric replacement: Substituting the anilino group with heteroaryl moieties (e.g., pyridyl) to improve target binding .
  • Side-chain optimization: Introducing electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability .
  • In silico docking: Prioritize modifications using AutoDock Vina with kinase targets (e.g., EGFR) to predict binding affinities .

Methodological Notes

  • Synthesis Optimization: Evidence from related pyrimidine derivatives highlights the importance of stepwise purification (e.g., column chromatography) to isolate intermediates .
  • Data Validation: Cross-referencing X-ray crystallography (e.g., C–S bond lengths of 1.76–1.82 Å ) with computational models ensures structural accuracy.
  • Biological Assays: For activity studies, use enzyme-linked immunosorbent assays (ELISA) at concentrations of 1–100 µM, as demonstrated for kinase inhibitors .

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